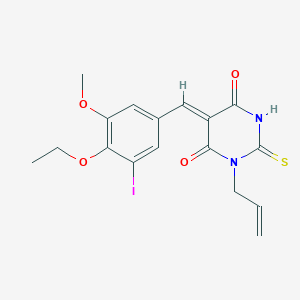
Ethyl oxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl oxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TZD belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties.
Mecanismo De Acción
The mechanism of action of TZD involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. TZD acts as a PPARγ agonist, binding to the receptor and activating its transcriptional activity. This leads to the upregulation of insulin-responsive genes, resulting in improved insulin sensitivity and glucose uptake. Additionally, TZD has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits in diabetes and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TZD are primarily related to its interaction with PPARγ. In diabetes, TZD has been shown to increase insulin sensitivity, reduce insulin resistance, and improve glucose uptake in adipose tissue and skeletal muscle. In cancer, TZD has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth through various mechanisms, including the downregulation of pro-inflammatory cytokines and the upregulation of pro-apoptotic genes. Additionally, TZD has been studied for its potential neuroprotective effects in neurodegenerative diseases, although the exact mechanisms are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TZD for lab experiments is its well-established mechanism of action and therapeutic potential, which makes it a useful tool for studying insulin signaling and glucose metabolism. Additionally, TZD has been extensively studied in both in vitro and in vivo models, which provides a wealth of data for researchers to draw from. However, there are also limitations to using TZD in lab experiments, including potential off-target effects and toxicity concerns. Additionally, TZD has been shown to have variable effects in different cell types and animal models, which may limit its generalizability to humans.
Direcciones Futuras
There are several future directions for TZD research, including the development of more selective PPARγ agonists with fewer off-target effects and improved safety profiles. Additionally, there is ongoing research into the potential use of TZD in combination with other drugs for the treatment of diabetes and cancer. Finally, there is growing interest in the potential use of TZD for the treatment of neurodegenerative diseases, although further research is needed to understand the mechanisms underlying its neuroprotective effects.
Conclusion:
In conclusion, TZD is a promising chemical compound with potential therapeutic applications in diabetes, cancer, and neurodegenerative diseases. Its well-established mechanism of action and extensive research history make it a useful tool for studying insulin signaling and glucose metabolism. However, there are also limitations to using TZD in lab experiments, and further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of TZD involves the reaction of ethyl acetoacetate with 2-aminobenzophenone to form ethyl (2-oxo-2-phenylethyl) benzylideneacetate. This intermediate is then reacted with thiosemicarbazide to form TZD. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
TZD has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. In diabetes, TZD has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation. In cancer, TZD has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. Additionally, TZD has been studied for its potential neuroprotective properties in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C29H24N2O5S |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[(2-hydroxyphenyl)methylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24N2O5S/c1-3-36-28(34)24-25(18-10-5-4-6-11-18)30-29-31(26(24)20-13-9-14-21(16-20)35-2)27(33)23(37-29)17-19-12-7-8-15-22(19)32/h4-17,26,32H,3H2,1-2H3/b23-17+ |
Clave InChI |
HOBLHYGJUOLMIX-HAVVHWLPSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C\C4=CC=CC=C4O)/S2)C5=CC=CC=C5 |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=CC=C4O)S2)C5=CC=CC=C5 |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=CC=C4O)S2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)
![2-(5-bromo-4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300780.png)
![ethyl {2-chloro-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B300784.png)
![2-[({1-[(1-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B300785.png)
![2-({2-iodo-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B300786.png)
![ethyl 5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300787.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B300788.png)
![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300789.png)
![4-[10-(2-Methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B300790.png)
![9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300794.png)